

Guangxitoxin-1E: A Technical Guide to its Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guangxitoxin 1E*

Cat. No.: *B612427*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guangxitoxin-1E (GxTX-1E) is a potent and selective peptide neurotoxin originally isolated from the venom of the tarantula *Plesiophrictus guangxiensis*. It has garnered significant interest in the scientific community for its specific action as a gating modifier of voltage-gated potassium channels, particularly Kv2.1 and Kv2.2. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, experimental methodologies used for its characterization, and its mechanism of action, with a focus on its implications for drug development.

Amino Acid Sequence and Physicochemical Properties

Guangxitoxin-1E is a 36-amino acid peptide. Its primary structure is crucial for its biological activity and is detailed below.

Table 1: Physicochemical Properties of Guangxitoxin-1E

Property	Value
Amino Acid Sequence	Glu-Gly-Glu-Cys-Gly-Gly-Phe-Trp-Trp-Lys-Cys-Gly-Ser-Gly-Lys-Pro-Ala-Cys-Cys-Pro-Lys-Tyr-Val-Cys-Ser-Pro-Lys-Trp-Gly-Leu-Cys-Asn-Phe-Pro-Met-Pro[1]
Molecular Formula	C178H248N44O45S7
Molecular Weight	3948.61 Da
Disulfide Bridges	Cys4-Cys19, Cys11-Cys24, Cys18-Cys31[1]
Purity	≥95% (HPLC)[2]
Solubility	Soluble to 1 mg/ml in water
CAS Number	1233152-82-3

Three-Dimensional Structure

The three-dimensional structure of Guangxitoxin-1E has been determined by Nuclear Magnetic Resonance (NMR) spectroscopy. The toxin adopts a compact, stable fold characteristic of an Inhibitor Cystine Knot (ICK) motif. This structural motif is defined by a pseudo-knot architecture stabilized by three disulfide bonds. The ICK motif is a common feature in many spider and cone snail toxins, conferring them with high stability against proteolysis and extreme pH and temperature conditions.

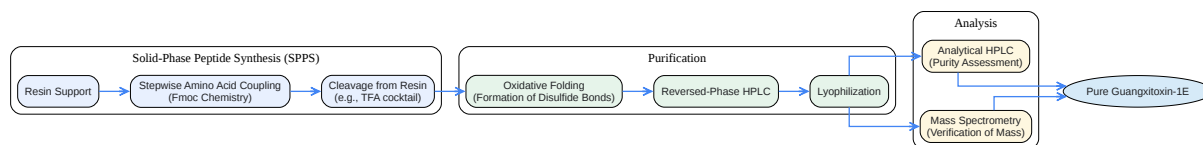
The structure reveals a core β -sheet region from which loops extend. This compact structure presents a specific surface that interacts with the voltage sensor domains of its target ion channels.

Experimental Protocols

Synthesis and Purification of Guangxitoxin-1E

Synthetic Guangxitoxin-1E is typically produced using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Experimental Workflow for Synthesis and Purification of GxTX-1E



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of Guangxitoxin-1E.

Detailed Methodology:

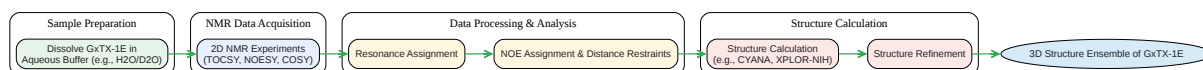
- **Resin Preparation:** A suitable resin, such as Rink amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
- **Amino Acid Coupling:** The peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus. In each cycle, the Fmoc protecting group on the N-terminus of the growing peptide chain is removed with a weak base (e.g., piperidine in DMF). The next Fmoc-protected amino acid is then activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus.
- **Cleavage and Deprotection:** Once the full-length peptide is synthesized, it is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to prevent side reactions.
- **Oxidative Folding:** The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the correct formation of the three disulfide bonds. This is often achieved by air oxidation in a dilute aqueous buffer.
- **Purification:** The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

- Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct molecular weight.

NMR Spectroscopy for 3D Structure Determination

The solution structure of Guangxitoxin-1E is determined using high-resolution nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow for NMR Structure Determination of GxTX-1E



[Click to download full resolution via product page](#)

Caption: Workflow for determining the 3D structure of GxTX-1E using NMR.

Detailed Methodology:

- Sample Preparation: A concentrated solution of purified Guangxitoxin-1E is prepared in a suitable buffer, typically in H₂O/D₂O to allow for the observation of amide protons.
- NMR Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. These experiments include:
 - TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.
 - COSY (Correlated Spectroscopy): To identify scalar-coupled protons.

- **Resonance Assignment:** The signals in the NMR spectra are assigned to specific protons in the amino acid sequence of Guangxitoxin-1E.
- **Structural Restraint Generation:** The cross-peaks in the NOESY spectra are used to generate a set of inter-proton distance restraints. Dihedral angle restraints can also be derived from chemical shift values and scalar coupling constants.
- **Structure Calculation and Refinement:** The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data. This ensemble of structures is then refined to produce a final, high-resolution structure.

Biological Function and Mechanism of Action

Guangxitoxin-1E is a highly potent and selective blocker of the voltage-gated potassium channels Kv2.1 and Kv2.2.[3] It exhibits significantly lower affinity for other Kv channels and has minimal effects on sodium and calcium channels.[3]

Table 2: Inhibitory Activity of Guangxitoxin-1E

Ion Channel	IC ₅₀ (nM)
Kv2.1	1
Kv2.2	3
Kv4.3	>30

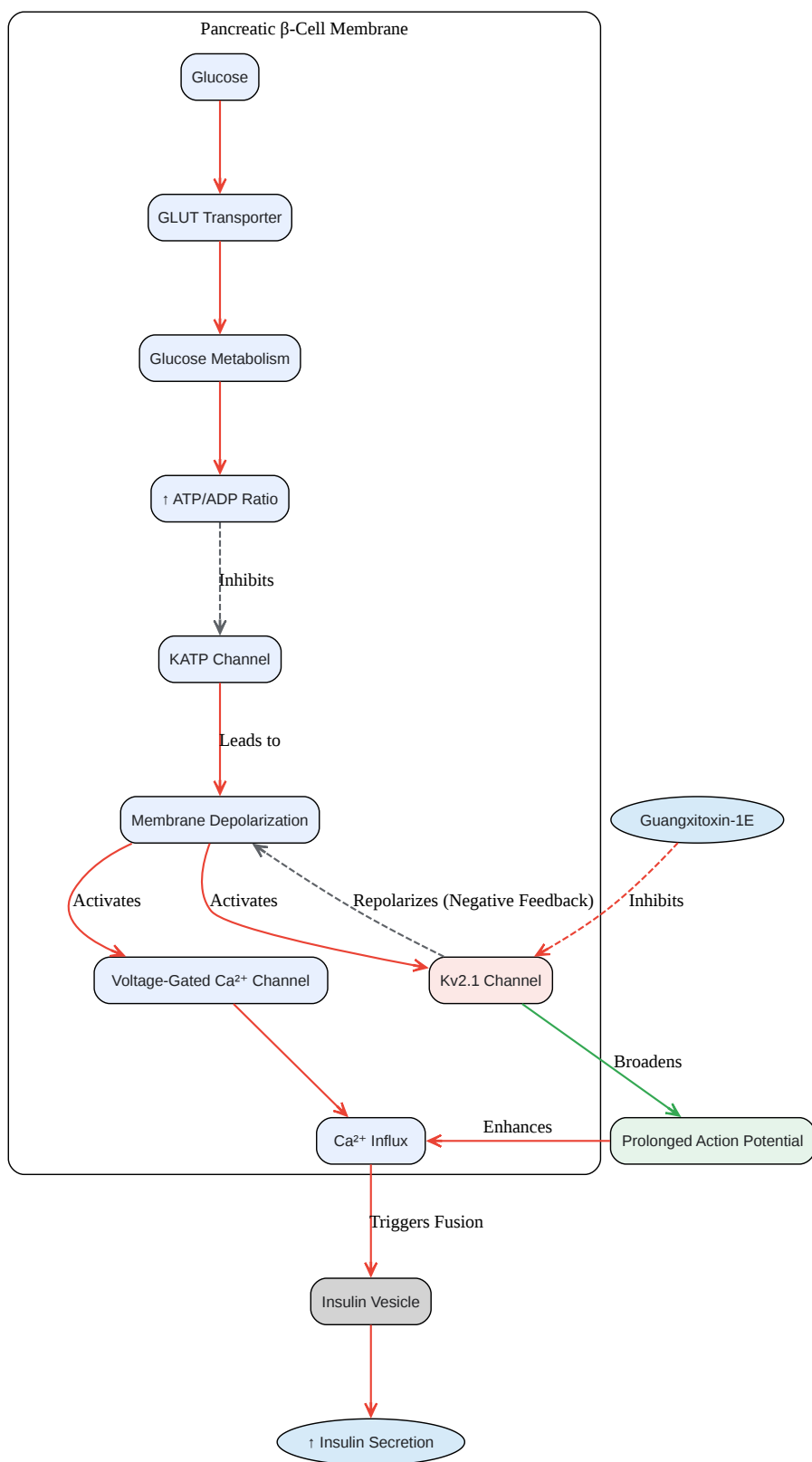
Data compiled from multiple sources indicating significantly higher concentrations are needed to block Kv4.3.[3]

GxTX-1E functions as a "gating modifier." [3] Instead of physically occluding the ion conduction pore, it binds to the voltage-sensing domains of the Kv2.1 channel. This binding stabilizes the resting state of the voltage sensors, making it more difficult for the channel to open in response to membrane depolarization.[4] This results in a significant rightward shift in the voltage-dependence of channel activation.[3][4]

Role in Insulin Secretion

The Kv2.1 channel is prominently expressed in pancreatic β -cells and plays a crucial role in regulating insulin secretion. By inhibiting Kv2.1 channels, Guanytoxin-1E alters the electrical activity of these cells, leading to enhanced glucose-stimulated insulin secretion (GSIS).

Signaling Pathway of GxTX-1E in Pancreatic β -Cells



[Click to download full resolution via product page](#)

Caption: Mechanism of Guanyxitoxin-1E-enhanced insulin secretion.

Mechanism:

- **Glucose Uptake and Metabolism:** Elevated blood glucose leads to increased glucose uptake by pancreatic β -cells via GLUT transporters. Subsequent metabolism increases the intracellular ATP/ADP ratio.
- **K-ATP Channel Closure and Depolarization:** The rise in ATP closes ATP-sensitive potassium (K-ATP) channels, reducing K^+ efflux and causing the cell membrane to depolarize.
- **Calcium Influx:** Membrane depolarization activates voltage-gated Ca^{2+} channels, leading to an influx of Ca^{2+} into the cell.
- **Insulin Secretion:** The increase in intracellular Ca^{2+} triggers the fusion of insulin-containing vesicles with the plasma membrane, resulting in insulin secretion.
- **Role of Kv2.1 and GxTX-1E:** The Kv2.1 channel is activated by membrane depolarization and contributes to the repolarization of the β -cell, which terminates the Ca^{2+} influx and insulin release. By inhibiting the Kv2.1 channel, Guangxitoxin-1E prolongs the duration of the action potential.[3] This extended depolarization leads to a greater and more sustained influx of Ca^{2+} , thereby enhancing glucose-stimulated insulin secretion.[3]

Conclusion and Future Directions

Guangxitoxin-1E is a valuable molecular tool for studying the physiology of Kv2.1 and Kv2.2 channels. Its high potency and selectivity make it a lead compound for the development of novel therapeutics, particularly for conditions such as type 2 diabetes where enhancing insulin secretion is a key therapeutic goal. Further research into the structure-activity relationships of GxTX-1E and its interaction with the Kv2.1 channel will be instrumental in designing even more specific and effective modulators of this important ion channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.co.jp [peptide.co.jp]
- 2. Guanyxitoxin 1E | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Unlocking the gating mechanism of Kv2.1 using guanyxitoxin - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Guanyxitoxin-1E: A Technical Guide to its Amino Acid Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612427#amino-acid-sequence-and-structure-of-guanyxitoxin-1e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com